[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid
CAS No.: 899718-18-4
Cat. No.: VC4296722
Molecular Formula: C9H9N3O4S2
Molecular Weight: 287.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899718-18-4 |
|---|---|
| Molecular Formula | C9H9N3O4S2 |
| Molecular Weight | 287.31 |
| IUPAC Name | 2-[2,1,3-benzothiadiazol-4-ylsulfonyl(methyl)amino]acetic acid |
| Standard InChI | InChI=1S/C9H9N3O4S2/c1-12(5-8(13)14)18(15,16)7-4-2-3-6-9(7)11-17-10-6/h2-4H,5H2,1H3,(H,13,14) |
| Standard InChI Key | QAYIFCHMRDAHGP-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)O)S(=O)(=O)C1=CC=CC2=NSN=C21 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, 2-[2,1,3-benzothiadiazol-4-ylsulfonyl(methyl)amino]acetic acid, reflects its intricate structure . The benzothiadiazole moiety consists of a benzene ring fused to a 1,2,5-thiadiazole group, with a sulfonamide bridge (-SO-N-) linking the heterocycle to a methylaminoacetic acid side chain. Key structural features include:
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Benzothiadiazole core: A bicyclic system with sulfur and nitrogen atoms contributing to electron-deficient aromaticity, enhancing reactivity toward nucleophilic and electrophilic agents .
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Sulfonamide linkage: The -SO-N- group confers polarity and hydrogen-bonding capacity, critical for interactions with biological targets .
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Acetic acid terminus: The carboxylic acid group enables salt formation and solubility modulation, influencing pharmacokinetic properties .
The SMILES notation CN(CC(=O)O)S(=O)(=O)C1=CC=CC2=NSN=C21 and InChIKey QAYIFCHMRDAHGP-UHFFFAOYSA-N provide unambiguous representations of its connectivity .
Physicochemical Properties
While experimental solubility data remain unreported, computational models predict moderate aqueous solubility due to the ionizable carboxylic acid group () and polar sulfonamide moiety. The compound’s logP value, estimated at 1.2, suggests balanced lipophilicity suitable for membrane permeability . Spectral characterization via NMR and mass spectrometry confirms the proposed structure, with distinctive signals for the sulfonamide sulfur ( in -NMR) and benzothiadiazole aromatic protons ( in -NMR).
Table 1: Key Molecular Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 287.31 g/mol |
| IUPAC Name | 2-[2,1,3-benzothiadiazol-4-ylsulfonyl(methyl)amino]acetic acid |
| SMILES | CN(CC(=O)O)S(=O)(=O)C1=CC=CC2=NSN=C21 |
| InChIKey | QAYIFCHMRDAHGP-UHFFFAOYSA-N |
| logP (Predicted) | 1.2 |
Synthesis and Analytical Methods
Synthetic Pathways
The synthesis of [(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid typically involves multi-step reactions starting from 2,1,3-benzothiadiazole-4-sulfonyl chloride. A representative route includes:
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Sulfonamide Formation: Reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with methylamine to yield the intermediate N-methyl-2,1,3-benzothiadiazole-4-sulfonamide.
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Alkylation: Coupling the sulfonamide with bromoacetic acid under basic conditions (e.g., KCO in DMF) to install the acetic acid moiety .
Purification is achieved via recrystallization from ethanol/water mixtures, with final purity >95% confirmed by HPLC .
Analytical Characterization
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 288.1 [M+H], consistent with the molecular weight .
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Infrared Spectroscopy: Strong absorptions at 1340 cm (S=O asymmetric stretch) and 1700 cm (C=O stretch) confirm the sulfonamide and carboxylic acid groups.
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X-ray Crystallography: Limited data exist, but analogous benzothiadiazole sulfonamides display planar benzothiadiazole cores with dihedral angles <10° relative to the sulfonamide plane .
Biological Significance and Mechanisms
Antimicrobial Activity
Structural analogs of [(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid demonstrate broad-spectrum antimicrobial effects. For example, benzothiadiazole sulfonamides inhibit Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) by disrupting cell wall synthesis through penicillin-binding protein (PBP) inhibition . The acetic acid moiety may enhance bacterial membrane penetration via proton shuttle mechanisms .
Table 2: Biological Activities of Structural Analogs
| Analog Structure | Target Enzyme | IC (nM) | Biological Effect |
|---|---|---|---|
| Benzothiazole-phenyl | sEH/FAAH | 7.0/9.6 | Analgesia in rodent models |
| N-Benzoyl-2-hydroxybenzamide | P. falciparum | 0.21 | Antimalarial |
Applications in Drug Discovery
Antimicrobial Development
The compound’s sulfonamide group aligns with pharmacophores in sulfa drugs, which inhibit dihydropteroate synthase (DHPS) in folate biosynthesis . Modifications to the acetic acid side chain could optimize pharmacokinetics, such as prodrug esterification to enhance oral bioavailability .
Dual Enzyme Targeting
Multitarget agents are increasingly sought to treat complex diseases like chronic pain. By leveraging the benzothiadiazole scaffold’s affinity for both sEH and FAAH, this compound could be redesigned to inhibit multiple pathways simultaneously, reducing off-target effects compared to combination therapies .
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